molecular formula C21H22N6O3S2 B11604615 ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B11604615
M. Wt: 470.6 g/mol
InChI Key: DXFNIAIVHWPBFU-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether .

Scientific Research Applications

Ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. This interaction can modulate various biological pathways, leading to its observed effects .

properties

Molecular Formula

C21H22N6O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H22N6O3S2/c1-5-30-19(29)17-12(4)22-20(32-17)23-15(28)10-31-21-24-18-16(25-26-21)13-8-6-7-9-14(13)27(18)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,22,23,28)

InChI Key

DXFNIAIVHWPBFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2)C

Origin of Product

United States

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